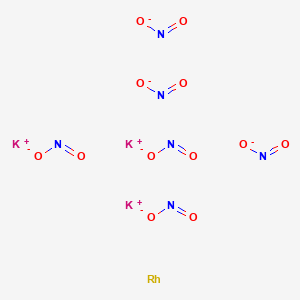
tripotassium;rhodium;hexanitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tripotassium;rhodium;hexanitrite involves reacting rhodium trichloride (RhCl₃) with potassium nitrate (KNO₃) and nitric acid (HNO₃) under reflux conditions. The balanced chemical equation for this reaction is:
RhCl3+3KNO3+3HNO3→K3[Rh(NO2)6]+3HCl
Análisis De Reacciones Químicas
Tripotassium;rhodium;hexanitrite undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form different rhodium complexes, depending on the reducing agents used.
Substitution: The nitrite ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride and substitution agents like phosphines . The major products formed from these reactions vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tripotassium;rhodium;hexanitrite has several scientific research applications, including:
Biology: Research has explored its potential use in biological systems, although specific applications are still under investigation.
Mecanismo De Acción
The mechanism of action of tripotassium;rhodium;hexanitrite involves its ability to form stable coordination complexes with various ligands. The rhodium(III) ion at the center of the molecule adopts an octahedral geometry, with six nitro ligands coordinated around it. This structure allows it to participate in various chemical reactions and form supramolecular structures.
Comparación Con Compuestos Similares
Tripotassium;rhodium;hexanitrite can be compared with other similar compounds, such as:
Potassium tetranitroplatinate(II): This compound has a similar coordination structure but involves platinum instead of rhodium.
Ammonium hexanitrorhodium: Similar to this compound but uses ammonium ions instead of potassium ions.
Potassium nitrite: A simpler compound that shares the nitrite ligand but lacks the complex coordination structure of this compound.
Propiedades
IUPAC Name |
tripotassium;rhodium;hexanitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)


![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)
![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)


